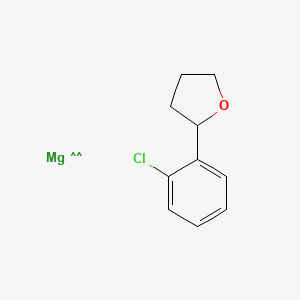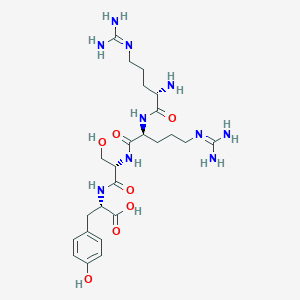
L-Tyrosine, L-arginyl-L-arginyl-L-seryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, L-arginyl-L-arginyl-L-seryl- is a peptide compound composed of the amino acids L-tyrosine, L-arginine, and L-serine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each amino acid in this peptide contributes unique properties that enhance its overall functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-arginyl-L-arginyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of L-tyrosine is attached to the resin.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, L-arginine, is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the second L-arginine and L-serine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then express the peptide. This method can be more cost-effective and environmentally friendly compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-arginyl-L-arginyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The guanidino group of L-arginine can be reduced to form secondary amines.
Substitution: The hydroxyl group of L-serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced derivatives.
Substitution: Alkylated or acylated derivatives of the peptide.
Scientific Research Applications
L-Tyrosine, L-arginyl-L-arginyl-L-seryl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for neurotransmitters and in wound healing.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Tyrosine, L-arginyl-L-arginyl-L-seryl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors and enzymes, influencing their activity.
Pathways: It may modulate signaling pathways related to neurotransmitter synthesis, protein phosphorylation, and cellular metabolism.
Comparison with Similar Compounds
L-Tyrosine, L-arginyl-L-arginyl-L-seryl- can be compared to other peptides with similar sequences:
L-Tyrosine, L-arginyl-L-seryl-: Lacks one L-arginine residue, which may affect its binding affinity and biological activity.
L-Tyrosine, L-arginyl-L-arginyl-: Lacks the L-serine residue, potentially altering its solubility and reactivity.
L-Tyrosine, L-seryl-: Lacks both L-arginine residues, significantly changing its chemical and biological properties.
Properties
CAS No. |
868828-75-5 |
|---|---|
Molecular Formula |
C24H40N10O7 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H40N10O7/c25-15(3-1-9-30-23(26)27)19(37)32-16(4-2-10-31-24(28)29)20(38)34-18(12-35)21(39)33-17(22(40)41)11-13-5-7-14(36)8-6-13/h5-8,15-18,35-36H,1-4,9-12,25H2,(H,32,37)(H,33,39)(H,34,38)(H,40,41)(H4,26,27,30)(H4,28,29,31)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
WDVLIKQRPYYIPR-XSLAGTTESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


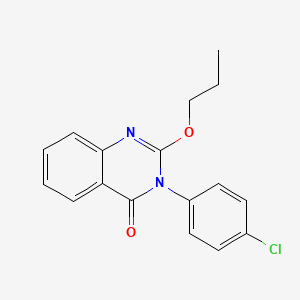
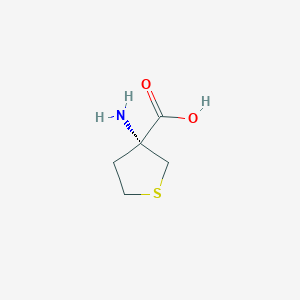
![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)
![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)
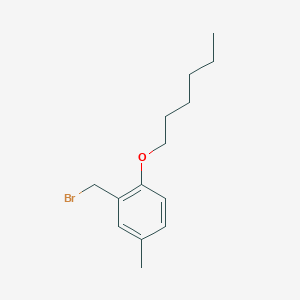
![Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-](/img/structure/B12533897.png)
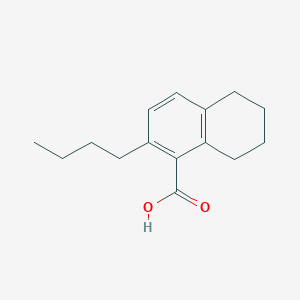
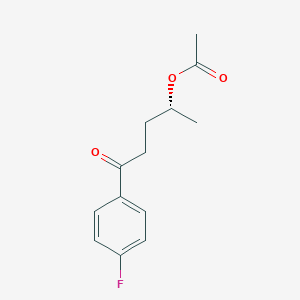


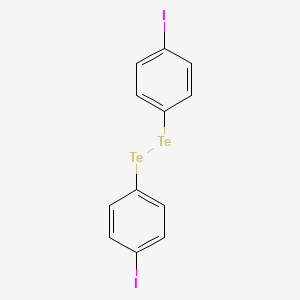
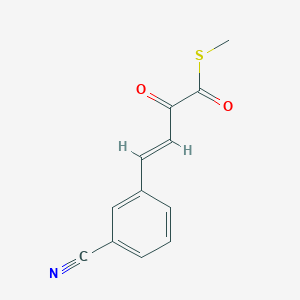
![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
